2-Bromo-6-(oxolan-3-yl)pyridine
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Overview
Description
2-Bromo-6-(oxolan-3-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a brominated pyridine derivative, where the bromine atom is positioned at the second carbon of the pyridine ring, and an oxolan-3-yl group is attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxolan-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(oxolan-3-yl)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The oxolan-3-yl group can be oxidized to a lactone or reduced to a diol under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the pyridine ring.
Coupling Reactions: Biaryl compounds with various functional groups.
Oxidation and Reduction Reactions: Lactones or diols derived from the oxolan-3-yl group.
Scientific Research Applications
2-Bromo-6-(oxolan-3-yl)pyridine has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxolan-3-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the oxolan-3-yl group contribute to its binding affinity and specificity, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the oxolan-3-yl group, making it less versatile in certain synthetic applications.
6-Bromo-2-(oxolan-3-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-6-(tetrahydro-3-furanyl)pyridine: Similar to 2-Bromo-6-(oxolan-3-yl)pyridine but with a different ring structure, affecting its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both a bromine atom and an oxolan-3-yl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-bromo-6-(oxolan-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZVBHZEUCVHTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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